4-Chloro-7-nitro-1H-indole
Overview
Description
4-Chloro-7-nitro-1H-indole is a chemical compound with the CAS Number: 96831-52-6 . It has a molecular weight of 196.59 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The linear formula of 4-Chloro-7-nitro-1H-indole is C8H5CLN2O2 . The InChI Code is 1S/C8H5ClN2O2/c9-6-1-2-7 (11 (12)13)8-5 (6)3-4-10-8/h1-4,10H .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-7-nitro-1H-indole are not detailed in the literature, indole derivatives are known to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body .Physical And Chemical Properties Analysis
4-Chloro-7-nitro-1H-indole has a molecular weight of 196.59 . The IUPAC name is 4-chloro-7-nitro-1H-indole . The InChI Code is 1S/C8H5ClN2O2/c9-6-1-2-7 (11 (12)13)8-5 (6)3-4-10-8/h1-4,10H .Scientific Research Applications
Anticancer Activity
Indole derivatives, including 4-Chloro-7-nitro-1H-indole, have shown potential in the treatment of various types of cancer . They have been found to be biologically active compounds that can inhibit the growth of cancer cells .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties, making them useful in combating various microbial infections .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Antiviral Activity
Indole derivatives have shown antiviral properties, indicating potential use in the treatment of viral infections .
Antioxidant Activity
Indole derivatives have demonstrated antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes . They have been found to possess antihyperglycemic properties .
Antimalarial Activity
Indole derivatives have demonstrated antimalarial properties . This suggests potential use in the treatment of malaria.
Anticholinesterase Activity
Indole derivatives have shown anticholinesterase activity . This suggests potential use in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.
Future Directions
Mechanism of Action
Target of Action
4-Chloro-7-nitro-1H-indole, like other indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . This broad-spectrum interaction makes indole derivatives valuable for developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4-Chloro-7-nitro-1H-indole may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to inhibit biofilm formation in bacteria , suggesting that 4-Chloro-7-nitro-1H-indole might also interact with similar pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is likely that 4-Chloro-7-nitro-1H-indole could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
4-chloro-7-nitro-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-1-2-7(11(12)13)8-5(6)3-4-10-8/h1-4,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHBCNHRLXZLGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-nitro-1H-indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.